3-Fluorophenylmagnesium bromide
Overview
Description
Mechanism of Action
Action Environment
The action of 3-Fluorophenylmagnesium bromide is highly dependent on the environment. It is a highly reactive compound that can react violently with water . Therefore, it must be handled and stored carefully to maintain its stability and efficacy. The reaction conditions, such as temperature and solvent, can also significantly influence the outcome of its reactions .
Preparation Methods
The preparation of Zemuron involves the reaction of 2β-(4-morpholinyl)-16β-(1-pyrrolidyl)-5α-androstane-3α-ol-17β-acetic ester with 3-bromopropylene at room temperature . This reaction is typically carried out in methylene dichloride as a solvent. The process involves several steps, including column chromatography for separation to obtain the target product . Industrial production methods have been optimized to reduce reaction times and improve yield, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Zemuron undergoes various chemical reactions, including:
Oxidation: Zemuron can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert Zemuron into its reduced forms, which may have different pharmacological properties.
Substitution: Zemuron can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs of Zemuron .
Scientific Research Applications
Zemuron has a wide range of scientific research applications, including:
Chemistry: Zemuron is used in the study of neuromuscular blocking agents and their chemical properties.
Medicine: Zemuron is extensively used in clinical research to evaluate its efficacy and safety as a muscle relaxant during anesthesia.
Industry: Zemuron is used in the pharmaceutical industry for the development of new anesthetic agents and muscle relaxants.
Comparison with Similar Compounds
Zemuron is often compared with other non-depolarizing neuromuscular blocking agents, such as:
Vecuronium: Similar to Zemuron, vecuronium is used for muscle relaxation during surgery.
Pancuronium: Pancuronium is another neuromuscular blocker, but it has a longer duration of action compared to Zemuron.
Succinylcholine: Unlike Zemuron, succinylcholine is a depolarizing neuromuscular blocker that causes continuous depolarization of the neuromuscular junction.
Zemuron’s uniqueness lies in its rapid onset and intermediate duration of action, making it suitable for both rapid sequence induction and routine tracheal intubation .
Properties
IUPAC Name |
magnesium;fluorobenzene;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMKZYEOXZPQZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380808 | |
Record name | 3-Fluorophenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-03-5 | |
Record name | 3-Fluorophenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.